isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate
Overview
Description
Isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H26N4O6S2 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.12937691 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Properties
- Comb-Like Polymers from Triazines: New comb-like polymers were synthesized from isopropenyl-1,3,5-triazines, showing potential in creating materials with specific thermal and physical properties due to their structured long acyl side-chains and crystallinity aspects. These materials could have applications in various industries, including coatings and plastics, due to their unique thermal properties and potential for crystallization (Kunisada et al., 1991).
Chemical Synthesis and Reactions
- Novel Synthesis of Disulfides: Research on 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles interacting with alkylamines, including isopropylamine, highlights novel pathways for synthesizing (arylimino)cyanomethyl alkylamino disulfides. These reactions open up new avenues for creating compounds with potential pharmaceutical or agrochemical applications due to their unique structural features (Lee & Kim, 1993).
Pharmacological Research
- Antipsychotic Agents: A study on (piperazin-1-yl-phenyl)-arylsulfonamides synthesized for their high affinities for 5-HT(2C) and 5-HT(6) receptors indicates the potential of these compounds in developing atypical antipsychotic agents. Such research demonstrates the application of similar chemical structures in targeting specific receptors for therapeutic purposes (Park et al., 2010).
Analytical Chemistry
- HPLC Method for Determining Oxytocin Antagonists: A highly sensitive and selective method was developed for determining oxytocin receptor antagonists in human plasma, utilizing automated pre-column chemical derivatization. This methodology could be adapted for analyzing compounds with similar functional groups, aiding in pharmacokinetic studies (Kline et al., 1999).
Nanofiltration and Dye Treatment
- Sulfonated Nanofiltration Membranes: Novel sulfonated thin-film composite nanofiltration membranes were developed for treating dye solutions, demonstrating improved water flux and dye rejection. Research like this suggests applications in environmental engineering and wastewater treatment, where similar compounds could be used to enhance membrane properties (Liu et al., 2012).
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-4-methyl-2-[[2-(4-methylsulfonylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S2/c1-10(2)27-17(24)13-11(3)14(15(18)23)28-16(13)19-12(22)9-20-5-7-21(8-6-20)29(4,25)26/h10H,5-9H2,1-4H3,(H2,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBMVTAZJBQNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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